2-{5-[(4S)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanamido}ethyl 2-cyanoacetate is a complex organic compound notable for its unique structural features and potential applications in various scientific fields. With a molecular formula of C18H26N4O6S and a molecular weight of 354.43 g/mol, this compound is classified as a thieno[3,4-d]imidazolidin derivative. Its intricate structure makes it a valuable candidate for research in medicinal chemistry and material science .
The synthesis of 2-{5-[(4S)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanamido}ethyl 2-cyanoacetate typically involves several steps:
The molecular structure of 2-{5-[(4S)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanamido}ethyl 2-cyanoacetate can be represented as follows:
Property | Data |
---|---|
Molecular Formula | C18H26N4O6S |
Molecular Weight | 354.43 g/mol |
IUPAC Name | 2-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl 2-cyanoacetate |
InChI | InChI=1S/C18H26N4O6S/c19-8(20)12(24)21-9(22)10(23)11(15)14(16)17(18)13(25)26/h10H,1-7H2,(H,19,20)(H2,21,22,24)/t10-,14?/m0/s1 |
Canonical SMILES | C1C2C(C(S1)CCCCC(=O)NCCOC(=O)CC#N)NC(=O)N2 |
This structure highlights the compound's complexity and the presence of various functional groups that contribute to its chemical reactivity and potential biological activity .
The compound undergoes several types of chemical reactions:
Common reagents involved include potassium permanganate for oxidation, sodium borohydride for reduction, and various amines as nucleophiles in substitution reactions. The products formed depend significantly on the specific conditions employed in these reactions.
The mechanism of action for 2-{5-[(4S)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanamido}ethyl 2-cyanoacetate is primarily linked to its interactions with specific molecular targets:
These interactions suggest potential applications in drug development and biochemical research where modulation of enzyme activity is desired.
The physical and chemical properties of 2-{5-[(4S)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]pentanamido}ethyl 2-cyanoacetate include:
Property | Data |
---|---|
Appearance | White to off-white solid |
Solubility | Soluble in polar solvents |
Melting Point | Not specified |
Stability | Stable under normal laboratory conditions |
These properties are crucial for understanding how the compound behaves in various environments and its suitability for different applications in research and industry .
The compound has several notable applications:
CAS No.: 122547-72-2
CAS No.: 19193-50-1
CAS No.:
CAS No.: 26639-00-9
CAS No.: 11042-30-1
CAS No.: 4377-76-8